1-(4-Bromo-2-fluorophenyl)butan-1-ol
Description
1-(4-Bromo-2-fluorophenyl)butan-1-ol is a fluorinated and brominated aromatic alcohol with the molecular formula C₁₀H₁₂BrFO. The compound features a butanol chain attached to a para-bromo and ortho-fluoro-substituted benzene ring. This structure imparts unique physicochemical properties, such as moderate polarity due to the hydroxyl group, and enhanced electronic effects from the halogen substituents.
Properties
Molecular Formula |
C10H12BrFO |
|---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
1-(4-bromo-2-fluorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H12BrFO/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6,10,13H,2-3H2,1H3 |
InChI Key |
BAHMFZNYNOCSJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)Br)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(4-Bromo-2-fluorophenyl)butan-1-ol with analogs differing in functional groups, substituent positions, and carbon chain modifications.
Functional Group Variations
a. 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one (Intermediate 43)
- Structure : Ketone group instead of alcohol; branched methyl group on the carbon chain.
- Properties :
- Higher lipophilicity due to the ketone group.
- Reduced hydrogen-bonding capacity compared to the alcohol, leading to lower boiling points.
- Synthesized via oxidation of intermediates using pyridinium dichromate (59% yield) [1].
b. 1-(4-Bromo-2-fluorophenyl)pentan-1-one
- Structure: Ketone with a pentyl chain instead of butanol.
- Properties :
- Increased molecular weight (259.11 g/mol vs. 247.11 g/mol for the target compound).
- Longer alkyl chain enhances hydrophobicity but reduces solubility in polar solvents.
- Synthesized via similar oxidation protocols, with applications in fine chemical production [9].
Positional Isomerism
a. 1-(2-Bromo-6-fluorophenyl)butan-1-ol
- Structure : Bromo and fluoro groups at positions 2 and 6 (vs. 4 and 2 in the target compound).
- Properties :
- Altered steric hindrance near the hydroxyl group may reduce reactivity in nucleophilic substitutions.
- Lower molecular symmetry could result in distinct crystallization behaviors [12].
b. 1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol hydrochloride
- Structure: Additional hydroxymethyl and dimethylamino groups on the aromatic ring.
- Properties: Enhanced water solubility due to ionic hydrochloride form. The dimethylamino group introduces basicity, enabling participation in acid-base reactions [2].
Carbon Chain and Cyclic Modifications
a. 1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol
- Structure: Cyclopropane ring replaces the butanol chain.
- Properties: Increased ring strain may enhance reactivity in ring-opening reactions.
b. 4-Fluoro-1-butanol
- Structure: Simpler non-aromatic alcohol with a terminal fluorine.
- Properties: Lower molecular weight (108.12 g/mol vs. 247.11 g/mol). Fluorine’s electronegativity increases acidity (pKa ~14–15) compared to non-fluorinated alcohols. Classified as hazardous (GHS-US) due to flammability and toxicity [7], [10].
Physicochemical and Reactivity Comparisons
Table 1: Key Properties of Selected Analogs
| Compound | Molecular Weight (g/mol) | Functional Group | Boiling Point (°C) | Solubility | Key Reactivity Features |
|---|---|---|---|---|---|
| This compound | 247.11 | Alcohol | Not reported | Moderate in DMF | Hydrogen bonding; SN reactions |
| 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one | 259.11 | Ketone | Not reported | High in DCM | Nucleophilic addition |
| 1-(2-Bromo-6-fluorophenyl)butan-1-ol | 247.11 | Alcohol | Not reported | Moderate in THF | Steric hindrance effects |
| 4-Fluoro-1-butanol | 108.12 | Alcohol | ~130–135 | Miscible in water | High acidity; flammability |
Key Findings and Implications
- Functional Group Impact : Replacement of the hydroxyl group with a ketone (e.g., in Intermediate 43) eliminates hydrogen bonding, altering solubility and reactivity [1].
- Substituent Position : Positional isomers (e.g., 2-bromo-6-fluoro vs. 4-bromo-2-fluoro) exhibit steric and electronic differences critical for regioselective reactions [12].
- Structural Rigidity : Cyclopropane-containing analogs demonstrate how ring strain can be leveraged for targeted reactivity in synthesis [13].
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